Acetylcholinesterase (AChE) Inhibition Activity Relative to Lignanamide Analogs
Tataramide B (grossamide) demonstrates 22.42% inhibition of acetylcholinesterase at 0.1 mg/ml, which is significantly lower than closely related lignanamides. By comparison, 3,3'-demethyl-grossamide achieves 87.37% inhibition and cannabisin F achieves 47.16% inhibition under identical assay conditions [1]. This places Tataramide B as a relatively weak AChE inhibitor within the hemp seed lignanamide series, making it useful as a negative control or for studies requiring a lignanamide scaffold with minimal off-target cholinergic effects.
| Evidence Dimension | Acetylcholinesterase inhibition (% inhibition at 0.1 mg/ml) |
|---|---|
| Target Compound Data | 22.42% inhibition |
| Comparator Or Baseline | 3,3'-Demethyl-grossamide (87.37%), Cannabisin F (47.16%), Cannabisin N (51.99%), Galantamine positive control (89.26%) |
| Quantified Difference | 3.9-fold lower than 3,3'-demethyl-grossamide; 2.1-fold lower than cannabisin F |
| Conditions | In vitro AChE inhibition assay using enzyme from Tetronarce californica; pH 7.8, 37°C; compound concentration 0.1 mg/ml (Yan et al., J. Agric. Food Chem. 2015) |
Why This Matters
For researchers procuring a lignanamide for neuroprotection studies, Tataramide B offers a scaffold with inherently low AChE inhibition, reducing confounding cholinergic effects compared to more potent analogs like 3,3'-demethyl-grossamide.
- [1] Yan, X.; Tang, J.; dos Santos Passos, C.; Nurisso, A.; Simoes-Pires, C.A.; Ji, M.; Lou, H.; Fan, P. Characterization of Lignanamides from Hemp (Cannabis sativa L.) Seed and Their Antioxidant and Acetylcholinesterase Inhibitory Activities. J. Agric. Food Chem. 2015, 63, 10611-10619. Data aggregated in BRENDA ligand entry for grossamide. View Source
